2,3-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2,3-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by its benzamide core substituted with methoxy groups and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2,3-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 4-(aminomethyl)piperidine in the presence of a base such as triethylamine (TEA) to form the benzamide intermediate.
Sulfonylation: The final step involves the introduction of the methylsulfonyl group. This is achieved by reacting the intermediate with methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted by nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogenation; ammonia (NH₃) in ethanol for amination.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2,3-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biological Studies: Used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to enhance binding affinity to certain receptors, while the benzamide core can interact with active sites of enzymes. The methoxy groups may contribute to the compound’s overall lipophilicity, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the piperidine and methylsulfonyl groups, resulting in different pharmacological properties.
N-(4-Piperidinylmethyl)benzamide: Lacks the methoxy groups, which may affect its binding affinity and specificity.
2,3-Dimethoxy-N-(methylsulfonyl)benzamide: Lacks the piperidine moiety, potentially altering its interaction with biological targets.
Uniqueness
2,3-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and methylsulfonyl groups, along with the piperidine moiety, makes it a versatile compound for various applications in medicinal chemistry and biological research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,3-dimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-22-14-6-4-5-13(15(14)23-2)16(19)17-11-12-7-9-18(10-8-12)24(3,20)21/h4-6,12H,7-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUOKYBWVLMKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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